molecular formula C17H18ClN3O2 B5790427 1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine

1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine

Cat. No.: B5790427
M. Wt: 331.8 g/mol
InChI Key: MZUMYVKZBQNNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-nitrophenylmethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-nitrobenzyl chloride and 4-phenylpiperazine.

    Reaction: The 2-chloro-5-nitrobenzyl chloride is reacted with 4-phenylpiperazine in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

    Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenyl group can undergo oxidation reactions to form corresponding phenolic derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 1-[(2-Amino-5-nitrophenyl)methyl]-4-phenylpiperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of phenolic derivatives of the compound.

Scientific Research Applications

1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine
  • 1-[(2-Chloro-5-nitrophenyl)methyl]-4-ethylpiperazine
  • 1-[(2-Chloro-5-nitrophenyl)methyl]-4-isopropylpiperazine

Uniqueness

1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine is unique due to the presence of both a phenyl group and a 2-chloro-5-nitrophenylmethyl group on the piperazine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-17-7-6-16(21(22)23)12-14(17)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUMYVKZBQNNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.